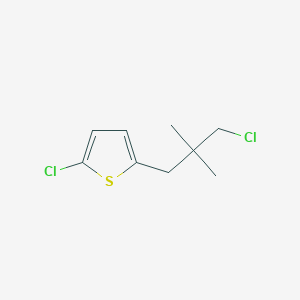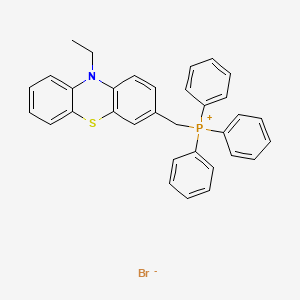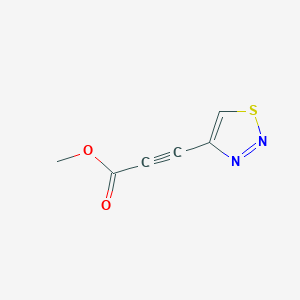![molecular formula C12H15NO3 B13156927 3-[(3,5-Dimethylbenzoyl)amino]propanoic acid](/img/structure/B13156927.png)
3-[(3,5-Dimethylbenzoyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-Dimethylbenzoyl)amino]propanoic acid typically involves the reaction of 3,5-dimethylbenzoic acid with propanoic acid under specific conditions. The reaction is catalyzed by a suitable reagent, often in the presence of a solvent like dichloromethane. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-Dimethylbenzoyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[(3,5-Dimethylbenzoyl)amino]propanoic acid is widely used in scientific research, particularly in the field of proteomics. It is employed as a reagent for studying protein interactions and modifications.
Mechanism of Action
The mechanism of action of 3-[(3,5-Dimethylbenzoyl)amino]propanoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(2,5-Dimethylbenzoyl)propanoic acid: This compound has a similar structure but differs in the position of the methyl groups on the benzoyl ring.
3-(3,4-Dimethoxyphenyl)propanoic acid: This compound belongs to the class of phenylpropanoic acids and has methoxy groups instead of methyl groups.
Uniqueness
3-[(3,5-Dimethylbenzoyl)amino]propanoic acid is unique due to its specific substitution pattern on the benzoyl ring, which can influence its reactivity and interactions with biological molecules. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
3-[(3,5-dimethylbenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C12H15NO3/c1-8-5-9(2)7-10(6-8)12(16)13-4-3-11(14)15/h5-7H,3-4H2,1-2H3,(H,13,16)(H,14,15) |
InChI Key |
KIXMIPJRIDHAJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[Ethyl(methyl)amino]furan-2-carbaldehyde](/img/structure/B13156851.png)
![N-[(1-methylpiperidin-4-yl)methyl]-1-(propan-2-yl)piperidin-4-amine](/img/structure/B13156872.png)
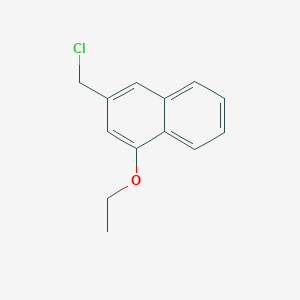
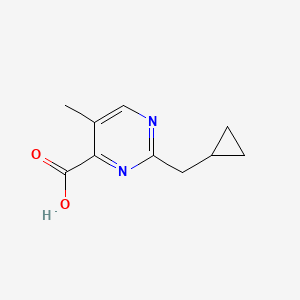

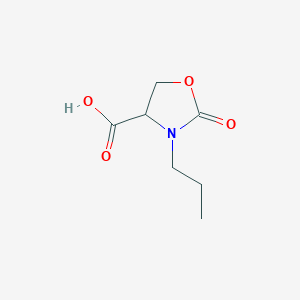
![Ethyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13156902.png)

![1-[(2-Chlorothiophen-3-yl)amino]-3-fluoropropan-2-ol](/img/structure/B13156924.png)
![3-[(Azetidin-1-yl)methyl]-5-fluorobenzonitrile](/img/structure/B13156928.png)
